molecular formula C4H4N6S B7819996 CID 96491

CID 96491

Cat. No. B7819996
M. Wt: 168.18 g/mol
InChI Key: JLMNKZSTJKHESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 96491 is a useful research compound. Its molecular formula is C4H4N6S and its molecular weight is 168.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 96491 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 96491 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 96491 involves the conversion of 2,4-dichloro-5-nitrophenol to 2,4-dichloro-5-aminophenol, which is then reacted with 2,3-dichloroaniline to form the final product.

Starting Materials
2,4-dichloro-5-nitrophenol, 2,3-dichloroaniline, Sodium dithionite, Sodium hydroxide, Hydrochloric acid, Water, Ethanol

Reaction
Step 1: Reduction of 2,4-dichloro-5-nitrophenol to 2,4-dichloro-5-aminophenol using sodium dithionite in the presence of sodium hydroxide., Step 2: Acidification of the reaction mixture with hydrochloric acid to obtain 2,4-dichloro-5-aminophenol., Step 3: Reaction of 2,4-dichloro-5-aminophenol with 2,3-dichloroaniline in ethanol to form CID 96491.

properties

IUPAC Name

7-amino-2H-triazolo[4,5-d]pyrimidine-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6S/c5-2-1-3(9-10-8-1)7-4(11)6-2/h(H4,5,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMNKZSTJKHESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NNN=C1N=C(N=C2N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C12=NNN=C1N=C(N=C2N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 96491

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